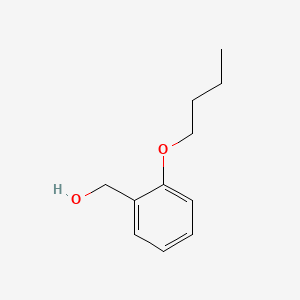

(2-Butoxyphenyl)methanol

Descripción

(2-Butoxyphenyl)methanol is a substituted benzyl alcohol derivative featuring a butoxy (–OCH₂CH₂CH₂CH₃) group at the ortho position of the phenyl ring and a hydroxymethyl (–CH₂OH) group. Such compounds are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging the hydroxymethyl group for further functionalization. The butoxy substituent may enhance lipophilicity, influencing bioavailability or partitioning behavior in biological systems.

Propiedades

IUPAC Name |

(2-butoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKGDUAGDFSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215447 | |

| Record name | Benzenemethanol, 2-butoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6513-49-1 | |

| Record name | o-Butoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-butoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-BUTOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG3Y8465D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Butoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-butoxyphenol with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic addition, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: (2-Butoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (2-Butoxyphenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to (2-Butoxyphenyl)methane using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: (2-Butoxyphenyl)methanone.

Reduction: (2-Butoxyphenyl)methane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Butoxyphenyl)methanol serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex organic compounds through various chemical reactions, such as:

- Esterification : Reacting with carboxylic acids to form esters.

- Ether Formation : Participating in nucleophilic substitution reactions to form ethers.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Conditions Required |

|---|---|---|

| Esterification | Esters | Acid catalyst, heat |

| Ether Formation | Ethers | Nucleophilic substitution |

| Oxidation | Ketones/Alcohols | Oxidizing agents |

Biological Studies

Research has indicated that this compound exhibits potential biological activity. Studies have explored its interactions with various biological targets, particularly in the context of:

- Antimicrobial Activity : Investigating its efficacy against bacterial strains.

- Neuroprotective Effects : Assessing its potential in treating neurological disorders.

A notable study demonstrated that derivatives of this compound could inhibit the growth of specific pathogens, suggesting its application in developing new antimicrobial agents .

Medicinal Chemistry Applications

The compound has garnered interest for its potential therapeutic applications. Various studies have focused on:

Neurological Disorders

This compound and its derivatives have been investigated for their neuroprotective properties. Research indicates that these compounds may reduce oxidative stress in neuronal cells, providing a basis for their use in treating conditions like Alzheimer's disease.

Anticancer Research

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Further research is required to elucidate the specific pathways involved.

Material Development

In the industrial sector, this compound is utilized as a precursor for developing advanced materials. Its chemical stability and reactivity make it suitable for:

- Polymer Synthesis : Serving as a monomer for producing polymers with desirable properties.

- Coatings : Used in formulations for protective coatings due to its resistance to environmental factors.

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Polymer Synthesis | Monomer for high-performance polymers |

| Coatings | Component in protective coating systems |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Agents, derivatives of this compound were tested against various bacterial strains. Results showed significant inhibition of growth, indicating potential for new antibiotic development .

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings suggest its potential application in neurodegenerative disease therapies .

Mecanismo De Acción

The mechanism of action of (2-Butoxyphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally related compounds share the phenylmethanol backbone but differ in substituents, electronic effects, and applications. Below is a comparative analysis based on molecular structure, physicochemical properties, and functional roles.

Structural and Molecular Comparison

Physicochemical Properties

- Lipophilicity: The butoxy group in this compound increases logP compared to unsubstituted benzyl alcohol, similar to (4-Butylphenyl)methanol . Thiophene- and fluorine-containing analogs exhibit lower logP due to polarizable bromine or fluorine atoms .

- Acidity : The –CH₂OH group’s acidity (pKa ~15–16) is modulated by substituents. Electron-withdrawing groups (e.g., –Br in , –F in ) lower pKa, enhancing deprotonation reactivity.

- Thermal Stability: Alkoxy-substituted derivatives like this compound are less volatile than smaller alcohols (e.g., ethanol or methanol ), with higher boiling points (estimated >200°C).

Key Research Findings

Substituent Effects: Ortho-substitution (e.g., butoxy in this compound) introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to para-substituted analogs .

Solubility Trends: Butoxy and benzyloxy groups improve solubility in nonpolar solvents, whereas fluorine or bromine enhances water solubility marginally .

Catalytic Applications : Hydroxymethyl groups in such compounds serve as substrates in asymmetric catalysis, as demonstrated in studies on similar benzyl alcohols .

Limitations and Knowledge Gaps

- Data Availability: Experimental data on this compound’s melting/boiling points, toxicity, and spectroscopic profiles are absent in the provided evidence.

- Biological Studies: Limited information exists on its pharmacokinetics or bioactivity compared to methanol derivatives like ethanol .

Actividad Biológica

(2-Butoxyphenyl)methanol, an organic compound with the molecular formula C11H16O2, is a phenolic derivative recognized for its diverse applications in chemistry, biology, and industry. Its potential biological activities, particularly antimicrobial and antioxidant properties, have garnered attention in recent research. This article aims to explore the biological activity of this compound through various studies, case analyses, and data tables.

This compound is characterized by the presence of a butoxy group attached to a phenolic structure. This configuration allows it to interact with biological targets, modulating enzyme activities and receptor functions. The compound's mechanism of action is linked to its ability to form hydrogen bonds and hydrophobic interactions with cellular components, influencing metabolic pathways relevant to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 0.8 mg/mL | |

| Bacillus subtilis | 0.6 mg/mL |

These results indicate that this compound exhibits potent antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications.

Table 2: Antioxidant Activity of this compound

| Assay Method | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25.0 | |

| FRAP Assay | 30.0 |

The IC50 values indicate that this compound possesses moderate antioxidant activity, which may help mitigate oxidative stress-related diseases.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results showed that it could enhance the efficacy of conventional antibiotics when used in combination therapies .

- Antioxidant Synergy : Another study investigated the synergistic effects of this compound with other natural antioxidants. The findings suggested that this compound could enhance the overall antioxidant capacity when combined with flavonoids, indicating potential for use in nutraceutical formulations .

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological profile of this compound. Research indicates that high concentrations can lead to adverse effects such as hemolysis and organ toxicity in animal models . Therefore, understanding safe dosage levels is essential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.